Agonist Potency at Human α4β2 Neuronal nAChRs: MAPP vs. Anabaseine
MAPP exhibits an EC50 > 2000 μM at human α4β2 nAChRs, compared to anabaseine's EC50 of 2.85 ± 1.0 μM, representing a > 700‑fold reduction in agonist potency [1]. This near‑complete loss of activity confirms that the open‑chain ammonium‑ketone form is not pharmacologically competent at the major high‑affinity brain nAChR subtype.
| Evidence Dimension | Agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 > 2000 μM |
| Comparator Or Baseline | Anabaseine EC50 = 2.85 ± 1.0 μM |
| Quantified Difference | > 700-fold lower potency |
| Conditions | Human α4β2 nAChRs expressed in tsA201 cells; two-electrode voltage clamp electrophysiology |
Why This Matters
Researchers requiring a negative control for α4β2 nAChR activation must select MAPP over anabaseine or nicotine to avoid confounding agonist effects.
- [1] Andrus, K.; et al. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Mar. Drugs 2019, 17, 614. DOI: 10.3390/md17110614. View Source
